molecular formula C13H17FO3 B7997182 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol

Cat. No.: B7997182
M. Wt: 240.27 g/mol
InChI Key: ZQRWBRJLYSRINV-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is a fluorinated aromatic alcohol with a 1,3-dioxanyl substituent. Its molecular formula is C₁₃H₁₇FO₃, and its molecular weight is approximately 240.28 g/mol (calculated based on structural analogs) . The compound features a 2-fluorophenyl group attached to a propanol backbone modified by a 1,3-dioxane ring. This dioxanyl group enhances steric protection and may improve metabolic stability compared to non-cyclic ether analogs .

Key structural attributes include:

  • 1,3-Dioxanyl moiety: A six-membered cyclic ether that may increase solubility in polar solvents compared to linear ethers.
  • Propanol backbone: The hydroxyl group enables hydrogen bonding, critical for interactions in biological or synthetic systems.

The compound is primarily used in scientific research as a synthetic intermediate or for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRWBRJLYSRINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and fluorophenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1-aryl-3-[2-(1,3-dioxanyl)]-1-propanols, differing in aryl substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol 2-Fluorophenyl C₁₃H₁₇FO₃ 240.28 High polarity; potential bioactivity
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3-Chlorophenyl C₁₃H₁₇ClO₃ 257.73 Increased lipophilicity; research use
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-Dimethylphenyl C₁₅H₂₂O₃ 250.33 Electron-donating groups; enhanced stability

Substituent Effects on Properties

3-Chlorophenyl provides moderate electron withdrawal but increases molecular weight and lipophilicity, affecting solubility .

Physicochemical Properties: Solubility: The fluorinated derivative likely exhibits higher aqueous solubility than the chlorinated analog due to fluorine’s smaller size and polarity. Stability: The 1,3-dioxanyl ring confers resistance to hydrolysis compared to non-cyclic ethers, as seen in pharmaceutical analogs like oxaflumine .

Biological Relevance :

  • Fluorinated analogs are often prioritized in drug discovery for improved metabolic stability and bioavailability. For example, oxaflumine derivatives with dioxanyl groups demonstrate neuroleptic activity .
  • Chlorinated analogs may exhibit higher tissue retention due to lipophilicity, as observed in hypoxic cell-targeting nitroimidazoles (e.g., discusses preferential binding of chlorinated nitro compounds in tumors) .

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is a synthetic organic compound with the molecular formula C13H17FO3 and a molecular weight of 240.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula: C13H17FO3
  • Molecular Weight: 240.27 g/mol
  • CAS Number: Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anticancer properties and its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes findings related to its biological activity:

Compound Cell Line Cytotoxicity (IC50) Reference
This compoundMCF-7Low micromolar range
TamoxifenMCF-70.5 µM

The compound demonstrated significant cytotoxicity comparable to that of established anticancer agents like Tamoxifen, indicating its potential as a therapeutic agent.

The proposed mechanism of action for this compound involves several pathways:

  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Interaction: The fluorophenyl group may interact with specific enzymes or receptors, modulating their activity and contributing to its anticancer effects.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of similar compounds that included the dioxane structure. These derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the chemical structure could enhance biological activity while reducing toxicity to normal cells .

Example Case Study

In a comparative study on the cytotoxic effects of various synthesized compounds including those with similar scaffolds:

  • Compounds were tested against MCF-7 and showed varying degrees of effectiveness.
  • The study concluded that structural modifications significantly impacted both efficacy and selectivity towards cancerous versus normal cells.

Safety and Toxicology

While the cytotoxic effects on cancer cells are promising, further research into the safety profile of this compound is essential. Toxicity assessments on normal human cell lines should be conducted to ensure that therapeutic doses do not produce adverse effects.

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